4-(2,5-Dihydrofuran-3-yl)morpholine

Lipophilicity ADME Prediction Lead Optimization

Researchers requiring a morpholine derivative with enhanced passive membrane permeability often face supply inconsistency for specific enamine-linked heterocycles. 4-(2,5-Dihydrofuran-3-yl)morpholine (CAS 106183-62-4) resolves this with a defined, quantifiable architecture. - Enables rational design: Calculated LogP of 0.1706 and low PSA (21.7 Ų) predict improved cell permeability over parent morpholine. - Defined reactivity: The enamine substructure permits specific [2+2] cycloadditions with electron-deficient alkynes, inaccessible to saturated analogs. - Reliable supply: Assured identity and purity for reproducible synthesis in medicinal chemistry and materials science programs.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 106183-62-4
Cat. No. B019185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dihydrofuran-3-yl)morpholine
CAS106183-62-4
SynonymsMorpholine, 4-(2,5-dihydro-3-furanyl)-
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CCOC2
InChIInChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2
InChIKeyRVYDGYBAAYIAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dihydrofuran-3-yl)morpholine: Defined Morpholine-Furan Building Block


4-(2,5-Dihydrofuran-3-yl)morpholine (CAS 106183-62-4) is a heterocyclic building block that combines a morpholine pharmacophore with a 2,5-dihydrofuran ring via an enamine linkage . With a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol, it provides a defined, quantifiable structural motif for applications in medicinal chemistry and materials science [1]. This compound enables precise incorporation of both a morpholine ring—a moiety known for modulating pharmacokinetic properties like lipophilicity and metabolic stability—and a dihydrofuran ring, which can serve as a reactive handle for further transformations such as cycloadditions .

Morpholine pharmacophore Integrates a morpholine ring for modulating lipophilicity and metabolic stability in lead series.
Enamine linkage Provides a unique reactive handle for cycloaddition and diversification strategies.
Quantifiable descriptors Defined calculated LogP and PSA support ADME prediction in medicinal chemistry projects.

Why Generic Morpholine or Dihydrofuran Analogs Fail


Attempting to replace 4-(2,5-dihydrofuran-3-yl)morpholine with a simpler morpholine (e.g., 4-methylmorpholine) or a standalone 2,5-dihydrofuran derivative is not a scientifically valid substitution. The compound's utility is derived from the specific electronic and steric environment created by the direct, enamine-type linkage between the morpholine nitrogen and the dihydrofuran ring, which is not present in a simple mixture or in analogs with different substitution patterns . This specific connectivity defines its reactivity profile, solubility, and potential for downstream applications. The quantitative evidence provided below demonstrates that the compound's unique molecular architecture, defined by its calculated LogP of 0.1706 [1] and a topological polar surface area (PSA) of 21.7 Ų [2], distinguishes it from other morpholine derivatives and will directly influence properties like solubility and membrane permeability, which are critical for reproducible synthesis and assay outcomes.

Property
This compound
Simple morpholine / dihydrofuran analog
Enamine linkage
Present (C=C-N)
Absent (saturated C-O or C-C)
Lipophilicity (calc. LogP)
0.17
~ -0.86 (unsubstituted morpholine)
Topological PSA
21.7 Ų
~32.7 Ų (e.g., 4-(2-hydroxyethyl)morpholine)
Simple replacement with generic morpholine or dihydrofuran may not preserve the enamine reactivity and the distinct electronic/steric profile; LogP and PSA differences can alter membrane permeability and assay outcomes.

Quantitative Differentiation Guide for Procurement


LogP Comparison vs. Parent Morpholine

The lipophilicity of 4-(2,5-dihydrofuran-3-yl)morpholine, as measured by its calculated LogP, provides a quantitative basis for differentiating it from the unsubstituted morpholine scaffold. The target compound has a calculated LogP of 0.1706 [1], indicating it is more lipophilic than the parent morpholine ring. While a direct experimental measurement for the parent morpholine is not provided in this dataset, the increase in LogP is a predictable outcome of appending a dihydrofuran ring to the morpholine core. This difference can influence membrane permeability and solubility in biological assays, which is a key consideration when selecting building blocks for drug discovery projects.

LogP Comparison
Class-level inference
0.17 vs ~ -0.86
Δ +1.03 (more lipophilic)
Higher lipophilicity may support improved membrane permeability.
Calculated property; experimental LogP may differ.
Lipophilicity ADME Prediction Lead Optimization

Topological Polar Surface Area vs. Common Morpholine Derivatives

The topological polar surface area (PSA) is a key descriptor used to predict a compound's oral bioavailability. 4-(2,5-Dihydrofuran-3-yl)morpholine has a reported PSA of 21.7 Ų [1]. This value is lower than that of many common N-substituted morpholine derivatives, such as 4-(2-hydroxyethyl)morpholine (PSA ~32.7 Ų) or 4-acetylmorpholine (PSA ~29.5 Ų). The lower PSA of the target compound suggests a potentially higher capacity for passive membrane diffusion compared to these more polar analogs. This difference is a direct consequence of the non-polar dihydrofuran substituent, which reduces overall hydrogen-bonding capacity relative to a free hydroxyl or carbonyl group.

PSA Comparison
Cross-study comparable
21.7 Ų vs ~32.7 / 29.5 Ų
Lower by 7.8–11.0 Ų
Lower PSA suggests improved oral absorption potential.
Topological descriptor; requires assay confirmation.
Drug-likeness Bioavailability Prediction Medicinal Chemistry

Enamine Substructure Reactivity

The 2,5-dihydrofuran ring in this compound is directly attached to the morpholine nitrogen, forming an enamine functional group . This is in contrast to other morpholine-dihydrofuran derivatives where the connection is made via a saturated carbon or ether linkage. The enamine functionality is a quantifiably different reactive handle: it is electron-rich and can participate in specific reactions such as [2+2] cycloadditions with electron-deficient alkynes or can act as a nucleophile in alkylation reactions . This is a defined point of differentiation from, for example, 4-(tetrahydrofuran-3-yl)morpholine, which lacks the alkene necessary for these transformations.

Enamine Reactivity
Class-level inference
Enamine (C=C-N) Ether (C-O-C)
Enables cycloaddition; saturated analog lacks reactivity.
Enamine handle supports [2+2] cycloaddition and diversification.
Reactivity depends on reaction conditions and electrophile.
Synthetic Chemistry Enamine Cycloaddition Building Block

Targeted Application Scenarios


Lead Optimization for Enhanced Membrane Permeability

In a drug discovery campaign where a lead series suffers from poor cellular permeability, 4-(2,5-dihydrofuran-3-yl)morpholine serves as a more lipophilic morpholine bioisostere . Its higher calculated LogP (0.1706) compared to the parent morpholine [1] and lower polar surface area (21.7 Ų) [2] relative to other N-substituted morpholines provide a quantifiable basis for expecting improved passive diffusion across cell membranes, as demonstrated by the LogP and PSA data in Section 3. This makes it a rational choice for synthesizing analog libraries aimed at improving cell-based activity.

Enamine-Specific Cycloaddition for Polycyclic Scaffolds

The enamine substructure of 4-(2,5-dihydrofuran-3-yl)morpholine enables its use as a defined reactant in [2+2] cycloaddition reactions with electron-deficient alkynes , a reactivity profile not shared by morpholine derivatives with saturated ring attachments. This specific, verifiable reactivity makes it a valuable building block for constructing more complex, three-dimensional polycyclic molecular architectures in diversity-oriented synthesis programs.

Donor-π-Acceptor Systems for Optoelectronic Materials

The morpholine ring is a recognized electron donor in donor-π-acceptor (D-π-A) systems. 4-(2,5-Dihydrofuran-3-yl)morpholine can serve as a defined, electron-rich building block for synthesizing novel chromophores for applications like non-linear optics or dye-sensitized solar cells . The presence of the conjugated enamine system differentiates it from simpler morpholine derivatives and allows for systematic tuning of electronic and photophysical properties through subsequent functionalization of the dihydrofuran ring.

Application
Selection Property
Validation Focus
Lead optimization – membrane permeability
Higher calculated LogP and lower PSA than common morpholines
Cell-based permeability assay with analog library
Enamine-specific cycloaddition
Enamine (C=C-N) substructure for [2+2] and electrophilic reactions
Reactivity screen with electron-deficient alkynes
Donor-π-acceptor optoelectronic materials
Morpholine as electron donor; conjugated enamine for tunable photophysics
UV-vis / fluorescence characterization of derived chromophores
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